[2-(Dimethylamino)ethyl](propan-2-yl)amine
Overview
Description
[2-(Dimethylamino)ethyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
"2-(Dimethylamino)ethylamine" and its derivatives have been involved in various chemical synthesis and transformation processes. For instance, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a derivative, was synthesized and treated with different amines and hydrazines to yield amino-substituted products, indicating its potential in the synthesis of complex organic molecules (Bevk et al., 2001). Similarly, reactions of the compound with various nucleophiles furnished fused pyrimidinones, quinolizinones, and pyranones, showcasing its versatility in chemical transformations.
Polymer Science
In the realm of polymer science, the molecule and its variants have been instrumental. For example, 2-(dimethylamino)ethyl methacrylate (DMA) was block copolymerized with other tertiary amine methacrylate comonomers, leading to the synthesis of novel betaine diblock copolymers. These copolymers showed intriguing behaviors in aqueous solutions, such as reversible micellization triggered by pH, temperature, or electrolyte concentration adjustments (Bütün, 2003). This indicates the molecule's utility in creating smart materials with potential applications in drug delivery systems or sensor technology.
Catalysis and Material Science
Moreover, the molecule has found applications in catalysis and material science. The synthesis and structure of strontium complexes of unsymmetrically functionalized β-diketiminate ligands, including a variant of this molecule, were explored for potential use as strontium precursors (George et al., 2012). The study delved into the ligand's complexation behavior with strontium metal, leading to insights relevant for material synthesis and catalysis.
Chemical Libraries and Drug Design
The molecule has also been utilized in the generation of diverse chemical libraries, crucial for drug discovery and design. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound derived from it, was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions (Roman, 2013). This demonstrates its role in the synthesis of novel compounds that can be screened for various biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)ethylamine, also known as Deanol It has been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known to form a quadridentate ligand, which is majorly used in atom transfer radical polymerization (atrp) . It is a hexamethyl derivative of (2-aminoethyl)amine .
Biochemical Pathways
It is known that it forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
Pharmacokinetics
It is known to be miscible with water , suggesting that it may have good bioavailability.
Result of Action
It has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting that it may have neuroprotective or neuromodulatory effects.
Properties
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2)8-5-6-9(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRMANJAMOFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588162 | |
Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85053-37-8 | |
Record name | N~1~,N~1~-Dimethyl-N~2~-(propan-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(dimethylamino)ethyl](propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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